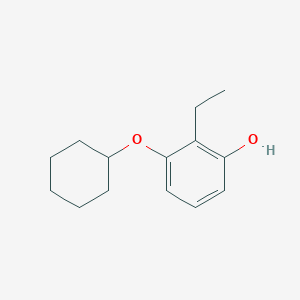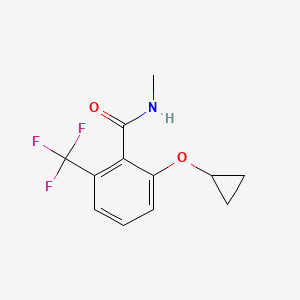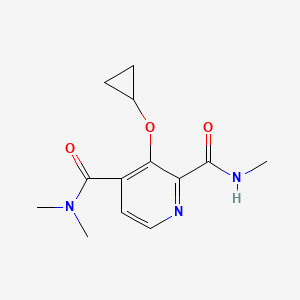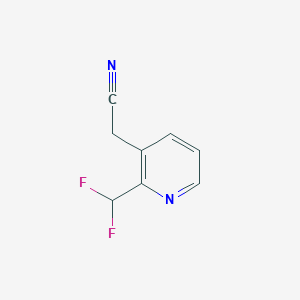
2-(Difluoromethyl)pyridine-3-acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)pyridine-3-acetonitrile is a fluorinated organic compound that has garnered significant attention in various fields of scientific research. The presence of the difluoromethyl group imparts unique chemical and physical properties to the compound, making it valuable in medicinal chemistry, agrochemicals, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)pyridine-3-acetonitrile typically involves the introduction of the difluoromethyl group to a pyridine ring. One common method is the difluoromethylation of pyridine derivatives using difluorocarbene reagents. This process can be catalyzed by metals such as copper or palladium under specific conditions .
Industrial Production Methods: Industrial production of this compound often employs large-scale difluoromethylation reactions. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity. The process may involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)pyridine-3-acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the difluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylpyridine oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .
Scientific Research Applications
2-(Difluoromethyl)pyridine-3-acetonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the development of bioactive molecules and enzyme inhibitors.
Medicine: It is explored for its potential in drug discovery, particularly in designing molecules with improved pharmacokinetic properties.
Industry: The compound finds applications in the production of agrochemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)pyridine-3-acetonitrile involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors through hydrogen bonding and hydrophobic interactions. This makes it a valuable scaffold in drug design, where it can modulate the activity of biological targets .
Comparison with Similar Compounds
2-Difluoromethylpyridine: Shares the difluoromethyl group but lacks the acetonitrile moiety.
3-Difluoromethylpyridine: Similar structure with the difluoromethyl group at a different position.
Trifluoromethylpyridine: Contains a trifluoromethyl group instead of a difluoromethyl group.
Uniqueness: 2-(Difluoromethyl)pyridine-3-acetonitrile is unique due to the presence of both the difluoromethyl and acetonitrile groups. This combination imparts distinct chemical properties, making it more versatile in various applications compared to its analogs .
Properties
Molecular Formula |
C8H6F2N2 |
|---|---|
Molecular Weight |
168.14 g/mol |
IUPAC Name |
2-[2-(difluoromethyl)pyridin-3-yl]acetonitrile |
InChI |
InChI=1S/C8H6F2N2/c9-8(10)7-6(3-4-11)2-1-5-12-7/h1-2,5,8H,3H2 |
InChI Key |
FUEVFERSDQRXDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C(F)F)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



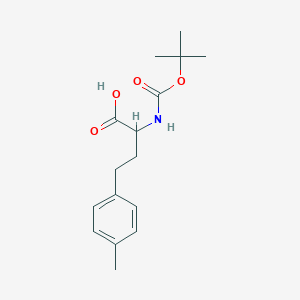

![Tert-butyl-[9-[tert-butyl(dimethyl)silyl]oxy-2,6,10-trimethyl-11-(2-methyl-1,3-thiazol-4-yl)undeca-6,10-dienoxy]-dimethylsilane](/img/structure/B14849996.png)



